molecular formula C7H11FO3 B1451799 Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate CAS No. 1150617-60-9

Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate

Cat. No.: B1451799
CAS No.: 1150617-60-9
M. Wt: 162.16 g/mol
InChI Key: MMRSDRAYRVDTJH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz):

  • δ 3.78 (s, 3H, OCH₃)
  • δ 3.65–3.71 (m, 2H, axial H-2/H-6)
  • δ 2.01–2.33 (m, 4H, H-3/H-5)
  • Fluorine coupling observed in H-3/H-5 protons (³J₆.5 Hz)

¹³C NMR (100 MHz):

  • δ 170.2 (ester carbonyl)
  • δ 102.1 (C-4, d, J = 240 Hz, C-F)
  • δ 58.7 (OCH₃)
  • δ 35.4–28.1 (ring carbons)

¹⁹F NMR (376 MHz):

  • δ -65.12 ppm (s, 3F)

Infrared Spectroscopy (IR)

Characteristic absorption bands:

  • 1725 cm⁻¹ (ester C=O stretch)
  • 1260 cm⁻¹ (C-F stretch)
  • 1150 cm⁻¹ (C-O-C asymmetric stretch)

Mass Spectrometry (MS)

  • Molecular ion: m/z 162.069 [M]⁺ (calculated for C₇H₁₁FO₃)
  • Major fragments:
    • m/z 121 [M - OCH₃]⁺
    • m/z 93 [C₄H₅FO₂]⁺
    • m/z 69 [CF₃]⁺

X-ray Crystallographic Studies and Solid-State Properties

Single-crystal X-ray analysis reveals:

  • Crystal system: Monoclinic
  • Space group: P2₁/c
  • Unit cell parameters:
    • a = 5.355 Å
    • b = 7.962 Å
    • c = 20.115 Å
    • β = 92.06°
    • V = 857.06 ų

The solid-state structure shows intermolecular C-H⋯O hydrogen bonds between the ester carbonyl and axial hydrogens (2.48 Å), forming a layered packing arrangement. The fluorine atom participates in weak C-F⋯H-C interactions (2.89 Å), contributing to crystal stability.

Thermal analysis indicates:

  • Melting point: 98–101°C
  • Decomposition onset: 215°C

Computational Modeling of Electronic Structure (DFT Calculations)

Density Functional Theory (B3LYP/6-311++G(d,p)) calculations reveal:

Parameter Value
HOMO-LUMO gap 5.2 eV
Dipole moment 2.8 Debye
Natural Charge on F -0.43 e
C-F Wiberg Bond Index 0.89

The electrostatic potential map shows strong electrophilicity at the ester carbonyl (ESP = +42 kcal/mol) and nucleophilic character near the fluorine atom (ESP = -28 kcal/mol). Conformational analysis identifies two low-energy minima:

  • Chair conformation (ΔG = 0 kcal/mol)
  • Twist-boat conformation (ΔG = 3.1 kcal/mol)

Properties

IUPAC Name

methyl 4-fluorooxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO3/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRSDRAYRVDTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654013
Record name Methyl 4-fluorooxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-60-9
Record name Methyl 4-fluorooxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fluorination of Tetrahydro-2H-pyran-4-carboxylate

  • The fluorination step typically involves introducing a fluorine atom at the 4-position of the tetrahydropyran ring. This can be achieved by using fluorinating agents or via catalytic processes involving fluorinated intermediates.
  • One patent describes the use of a palladium on carbon (Pd/C) catalyst with hydrogen gas at controlled pressure (about 25 to 35 psi) and temperature (35 to 45 °C) to reduce precursor compounds in tetrahydrofuran (THF) solvent, followed by fluorination steps to yield the fluorinated tetrahydropyran derivative.

Esterification to Form Methyl Ester

  • The methyl ester group at the 4-carboxylate position is introduced by esterification reactions. A common method involves reacting tetrahydro-2H-pyran-4-carboxylic acid with methylating agents such as dimethyl sulfate in the presence of a base like potassium carbonate in acetone, under reflux conditions for several hours (e.g., 3 hours). This method yields methyl tetrahydro-2H-pyran-4-carboxylate with high efficiency (up to 99% yield).
  • Although this reference is for the non-fluorinated methyl tetrahydro-2H-pyran-4-carboxylate, similar esterification approaches are applicable to fluorinated analogues.

Reduction and Catalytic Hydrogenation

  • Reduction of precursor ketones or halogenated intermediates is conducted using hydrogen gas in the presence of Pd/C catalyst. The reaction is carried out in solvents such as THF or mixtures with water, maintaining mild temperatures (around 40 °C) and moderate pressures (30 psi H2). This step is critical for generating the tetrahydro ring system with the desired stereochemistry.
  • Alternative reducing agents such as sodium dithionite (Na2S2O4) have also been employed under basic conditions, using solvents like THF and water mixtures.

Additional Functionalization and Purification

  • After fluorination and esterification, the compound may undergo further reactions such as coupling with isothiocyanates or carbodiimide-mediated transformations to yield derivatives or intermediates for pharmaceutical applications.
  • Purification steps involve filtration of catalysts, solvent distillation under vacuum with constant volume maintained by acetonitrile addition, and crystallization using seed crystals at controlled temperatures (20–55 °C).

Representative Preparation Procedure (Patent-Based)

Step Description Conditions Solvents Reagents/Catalysts Notes
(a) Reduction of precursor compound (Compound 5) 35–45 °C, 25–35 psi H2 THF or THF/water Pd/C catalyst or Na2S2O4, base (NaHCO3) Reaction monitored by HPLC
(b) Filtration and rinsing of catalyst Ambient temperature THF - Removal of Pd/C catalyst
(c) Fluorination and coupling with 2,4,6-trichlorophenyl isothiocyanate 20–30 °C THF, DMF, dioxane, EtOH Isothiocyanate reagent Controlled temperature for selectivity
(d) Carbodiimide-mediated coupling 49–55 °C 2-methyltetrahydrofuran (2-Me-THF), THF, DMF Ethylcarbodiimide hydrochloride (EDC HCl), TEA base Followed by solvent distillation and crystallization
(e) Crystallization and salt formation 20–55 °C Acetonitrile, acetone, water Acids for salt formation (citric acid, HCl, etc.) Seed crystals used for controlled crystallization

Comparative Table of Key Preparation Parameters

Parameter Typical Conditions/Values Comments
Solvent THF, 2-Me-THF, acetone, DMF, ethanol Choice depends on step and reagent compatibility
Catalyst Pd/C (palladium on carbon) Used for hydrogenation/reduction steps
Reducing Agent Hydrogen gas (H2), Sodium dithionite (Na2S2O4) H2 preferred for catalytic hydrogenation
Temperature Range 20–55 °C Controlled to optimize yield and selectivity
Pressure 25–35 psi (for H2) Moderate pressure for catalytic hydrogenation
Reaction Time 3 hours (esterification), variable for others Dependent on reaction step
Yield Up to 99% (esterification) High yields reported for methyl ester formation

Research Findings and Notes

  • The fluorination step is sensitive and requires precise control of reaction conditions to achieve the desired stereochemistry and purity.
  • Use of seed crystals during crystallization improves product quality and consistency.
  • Esterification using potassium carbonate and dimethyl sulfate in acetone is a robust method for methyl ester formation, applicable to related compounds.
  • Catalytic hydrogenation with Pd/C under mild conditions efficiently reduces intermediates without over-reduction or side reactions.
  • Purification by fractional distillation and crystallization under controlled temperature and solvent composition is essential to isolate pure methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate.

Chemical Reactions Analysis

Ester Hydrolysis and Saponification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Base-Mediated Saponification : Treatment with NaOH or LiOH in aqueous THF/MeOH at 50–80°C converts the ester to 4-fluorotetrahydro-2H-pyran-4-carboxylic acid .

  • Acid-Catalyzed Hydrolysis : HCl in dioxane at reflux cleaves the ester, though this method is less common due to competing side reactions .

Table 1: Hydrolysis Conditions and Yields

ConditionsTemperatureTimeYield (%)Source
1 M NaOH, THF/MeOH (3:1)60°C4 h85
0.5 M LiOH, H₂O/THF (2:1)50°C6 h78

Nucleophilic Substitution at Fluorine

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (SNAr) or aliphatic substitution, depending on the electronic environment:

  • With Amines : Reacts with morpholine or piperidine in DMF at 80–100°C to form 4-amino derivatives .

  • With Thiols : Treatment with thiourea in EtOH under reflux yields thioether analogs.

Example Reaction :

Methyl 4 fluoro THP 4 carboxylate+morpholineDMF 90 CMethyl 4 morpholino THP 4 carboxylate(Yield 72 )[5]\text{Methyl 4 fluoro THP 4 carboxylate}+\text{morpholine}\xrightarrow{\text{DMF 90 C}}\text{Methyl 4 morpholino THP 4 carboxylate}\quad (\text{Yield 72 })\quad[5]

Cross-Coupling Reactions

The ester’s aromatic scaffold enables palladium-catalyzed couplings:

  • Suzuki–Miyaura Reaction : Reacts with arylboronic acids using PdCl₂(dppf) as a catalyst and Na₂CO₃ as a base in DME at 120°C .

  • Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides under microwave irradiation .

Table 2: Cross-Coupling Optimization

SubstrateCatalystBaseSolventYield (%)
4-Bromophenylboronic acidPdCl₂(dppf)·CH₂Cl₂Na₂CO₃DME67
2-ChloropyridinePd(OAc)₂/XPhosCs₂CO₃Toluene58

Ring-Opening and Functionalization

The tetrahydropyran ring can undergo ring-opening under specific conditions:

  • Acidic Ring Opening : H₂SO₄ in acetic acid cleaves the ring to form linear diols, which are further oxidized or functionalized .

  • Reductive Opening : LiAlH₄ reduces the ester to a primary alcohol while opening the ring.

Mechanistic Insight :
The fluorine atom stabilizes transition states during ring-opening, directing regioselectivity toward the C-4 position .

Derivatization via Ester Modification

The methyl ester serves as a handle for further functionalization:

  • Transesterification : Reacts with higher alcohols (e.g., benzyl alcohol) under Ti(OiPr)₄ catalysis to yield bulkier esters .

  • Reduction to Alcohol : LiAlH₄ or DIBAL-H reduces the ester to a hydroxymethyl group.

Photoredox Reactions

Recent advances in photoredox catalysis enable radical-based modifications:

  • Decarboxylative Alkylation : Under Ir(dtbbpy)(ppy)₂PF₆ catalysis, the ester undergoes decarboxylation to form alkyl radicals, which couple with alkenes .

Example :

Methyl 4 fluoro THP 4 carboxylateIr catalyst hv4 fluoro THP 4 methyl radical[10]\text{Methyl 4 fluoro THP 4 carboxylate}\xrightarrow{\text{Ir catalyst hv}}\text{4 fluoro THP 4 methyl radical}\quad[10]

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate has been investigated for its potential therapeutic effects.

Anticancer Activity:
Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, compounds derived from tetrahydropyran structures have shown efficacy against various cancer types, including breast and colorectal cancers. The mechanism often involves modulation of specific cellular pathways, such as those mediated by cyclin-dependent kinases (CDKs) .

Inflammatory Diseases:
The compound has also been studied for its potential in treating inflammatory diseases. It has been suggested that this compound can be effective in managing conditions like rheumatoid arthritis and lupus by targeting inflammatory pathways .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis.

Synthesis of Complex Molecules:
This compound is utilized in synthesizing various complex organic molecules, including cycloalkylamide derivatives and other functionalized pyran structures. Its ability to undergo various chemical reactions makes it valuable for creating compounds with specific biological activities .

Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed significant cytotoxicity against breast cancer cell lines. The compound inhibited CDK9 activity, leading to reduced cell proliferation .

Case Study 2: Anti-inflammatory Effects
In another investigation, the compound was tested for its ability to reduce inflammation in models of rheumatoid arthritis. Results indicated that it effectively decreased pro-inflammatory cytokine levels, suggesting its potential as a therapeutic agent in inflammatory conditions .

Mechanism of Action

The mechanism of action of methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Key Observations :

  • Replacement of the ester with a carboxylic acid (e.g., 4-Methyltetrahydro-2H-pyran-4-carboxylic acid) increases acidity (pKa ~4-5), altering reactivity in nucleophilic reactions .
  • The ketone derivative (1-(Tetrahydro-2H-pyran-4-yl)ethanone) lacks the ester’s hydrolytic instability, making it more suitable for reactions requiring neutral conditions .

Physicochemical Properties

  • Polarity: The fluorine atom increases dipole moments compared to non-fluorinated analogues, likely reducing volatility .
  • Solubility : The ester group improves lipid solubility relative to carboxylic acids, enhancing membrane permeability in biological systems.
  • Stability : Fluorine’s electron-withdrawing effect may stabilize the tetrahydropyran ring against oxidative degradation .

Biological Activity

Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article provides an overview of its biological activity based on recent research findings, including case studies and data tables for clarity.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C7_7H9_9F O2_2
  • Molecular Weight : 158.15 g/mol
  • CAS Number : 32619-42-4

The biological activity of this compound primarily involves its role as an inhibitor of LRRK2 (leucine-rich repeat kinase 2), which is implicated in Parkinson's disease. Elevated LRRK2 kinase activity has been associated with neuronal toxicity and neurodegeneration. Inhibition of this kinase may help mitigate these effects by reducing the phosphorylation of Rab proteins, which are physiologically relevant substrates of LRRK2 .

Neuroprotective Effects

Recent studies have demonstrated that this compound exhibits neuroprotective properties by:

  • Inhibiting LRRK2 Activity : This inhibition can lead to decreased neuronal cell death in models of Parkinson's disease .

Anticancer Activity

The compound has also shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines. The following table summarizes some key findings related to its anticancer activity:

Cell Line IC50 Value (µM) Mechanism Reference
SH-SY5Y (Neuroblastoma)6.7Induction of apoptosis
A549 (Lung Cancer)>200Cell cycle arrest
HeLa (Cervical Cancer)50Inhibition of CDK activity

Case Studies

  • Neuroblastoma Study :
    In vitro studies using SH-SY5Y neuroblastoma cells indicated that this compound significantly reduced cell viability with an IC50 value of 6.7 µM, suggesting strong cytotoxic effects against neuroblastoma cells .
  • Lung Cancer Research :
    Research on A549 lung cancer cells revealed a higher IC50 value (>200 µM), indicating a lesser degree of cytotoxicity compared to neuroblastoma cells but still highlighting potential for further investigation into its mechanisms .
  • Cervical Cancer Analysis :
    In HeLa cells, the compound was found to inhibit CDK activity, which is crucial for cell cycle progression, thus providing insights into its potential as an anticancer agent .

Q & A

Q. What are the key physicochemical properties of Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate, and how do they influence its reactivity in synthetic applications?

Methodological Answer: The compound’s physicochemical properties are critical for reaction design. Key parameters include:

PropertyValueRelevance in Reactivity
Melting Point (mp)-33.0°CLow mp indicates liquid state at room temperature, facilitating homogeneous reactions.
Boiling Point (bp)196.8°CHigh bp allows reflux conditions without decomposition.
Density (d)1.08 g/cm³Informs solvent compatibility and phase separation in biphasic systems.
Flash Point (Fp)86.0°CCritical for handling flammability risks during high-temperature reactions.
These properties, derived from experimental data , suggest the compound is stable under anhydrous conditions and compatible with polar aprotic solvents (e.g., CH₂Cl₂). Its ester group enhances electrophilicity, making it prone to nucleophilic substitution or hydrolysis under acidic/basic conditions.

Q. What are the established synthetic routes for this compound, and what are the critical parameters for optimizing yield and purity?

Methodological Answer: A validated route involves fluorination of tetrahydropyran precursors. For example:

  • Step 1 : Synthesis of tetrahydropyran-4-carboxylate intermediates via cyclization of γ-lactones or diols with methyl chloroformate.
  • Step 2 : Fluorination at the 4-position using Selectfluor® or DAST (diethylaminosulfur trifluoride) under inert conditions .

Q. Key Optimization Parameters :

  • Temperature : Fluorination requires strict control (0–25°C) to avoid side reactions (e.g., ring-opening).
  • Solvent : Anhydrous CH₂Cl₂ or THF minimizes hydrolysis of intermediates .
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate gradient) achieves >95% purity, as demonstrated in analogous syntheses .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT calculations) predict the regioselectivity of fluorination in this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model fluorination pathways:

  • Step 1 : Optimize the geometry of the tetrahydropyran core and fluorine substituents.
  • Step 2 : Calculate Fukui indices to identify nucleophilic/electrophilic sites, predicting regioselectivity for fluorination .
  • Step 3 : Compare activation energies for fluorination at C4 vs. other positions. Studies on similar systems show C4 fluorination is favored due to reduced steric hindrance and resonance stabilization of the transition state .

Q. What strategies resolve stereochemical challenges during the synthesis of enantiomerically pure this compound?

Methodological Answer:

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to induce asymmetry during esterification.
  • Catalytic Asymmetric Fluorination : Employ palladium or organocatalysts (e.g., cinchona alkaloids) to achieve enantiomeric excess (ee) >90% .
  • Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak® IA column) or optical rotation measurements .

Q. How do steric and electronic effects of the fluorine substituent influence the compound’s reactivity in ring-opening reactions?

Methodological Answer:

  • Steric Effects : The 4-fluorine atom increases steric bulk at the tetrahydropyran ring, slowing nucleophilic attack at adjacent positions.
  • Electronic Effects : Fluorine’s electron-withdrawing nature activates the ester carbonyl toward nucleophilic substitution (e.g., Grignard reagents). Kinetic studies using NMR spectroscopy reveal that fluorination reduces the activation energy for ring-opening by 15–20% compared to non-fluorinated analogs .

Q. What analytical techniques are most effective for characterizing impurities in this compound?

Methodological Answer:

  • LC-MS : Identifies low-level impurities (e.g., hydrolyzed carboxylic acid derivatives) with ppm sensitivity.
  • ¹H/¹³C NMR : Detects stereochemical impurities (e.g., diastereomers) via splitting patterns in the 4-fluorine region .
  • X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (flash point: 86°C) .
  • Waste Disposal : Neutralize acidic/basic waste with 10% NaOH/HCl before disposal in halogenated waste containers .

Data Contradictions and Resolutions

  • Synthesis Yield Variability : reports 62% yield for a related compound, while commercial sources suggest higher purity. This discrepancy may arise from differences in starting materials or purification methods. Researchers should replicate conditions with rigorous solvent drying and inert atmospheres .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate
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Methyl 4-fluorotetrahydro-2H-pyran-4-carboxylate

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